2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound with the molecular formula C23H31N5O2 . It has a molecular weight of 409.534 g/mol . The IUPAC name for this compound is 2-ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C23H31N5O2/c1-4-17(5-2)16-30-23(29)18(15-24)21-22(28-13-11-27(6-3)12-14-28)26-20-10-8-7-9-19(20)25-21/h7-10,17-18H,4-6,11-14,16H2,1-3H3 . The canonical SMILES string is CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a computed topological polar surface area of 82.4 Ų . It has a computed XLogP3-AA value of 3.7 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 9 rotatable bonds . The exact mass and monoisotopic mass of this compound are both 409.24777525 g/mol .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Corrosion Inhibition for Copper: A theoretical study using quantum chemical calculations based on the Density Functional Theory (DFT) method was performed on quinoxalines, including similar compounds, to determine their efficiency as corrosion inhibitors for copper in nitric acid media. The relationship between the molecular structure of quinoxalines and their inhibition efficiency was established, showing consistency with experimental data (Zarrouk et al., 2014).
Synthesis Methodologies
- Green Synthesis of Quinoxaline Derivatives: A green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-quinoxaline derivatives has been developed, emphasizing operational simplicity, mild reaction conditions, short reaction time, and minimal environmental impact (Lei et al., 2011).
Antimicrobial Activity
- Antimicrobial Activity of Substituted Triazoles: Substituted 1,2,3-triazoles have been synthesized and evaluated for their antimicrobial activity, providing insights into potential therapeutic applications (Holla et al., 2005).
Anticonvulsant Properties
- Novel Anticonvulsant Agents: Synthesis of quinoxaline derivatives with potential anticonvulsant properties has been carried out, showing promising activities in models of metrazol-induced convulsions (Alswah et al., 2013).
Additional Applications
- Cyclization Mechanisms: A study demonstrated the transformation of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates into corresponding quinoxalin-2-ones using tert-butyl hypochlorite, emphasizing the mechanism involving iminyl radical cyclization (Li et al., 2017).
- Anti-Inflammatory and Analgesic Agents: Research on the synthesis of new 2-(3-methyl-7-substituted-2-oxoquinoxalinyl)-5-(aryl)-1,3,4-oxadiazoles as potential non-steroidal anti-inflammatory and analgesic agents highlights the therapeutic potential of quinoxaline derivatives (Wagle et al., 2008).
Eigenschaften
IUPAC Name |
2-ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-4-17(5-2)16-30-23(29)18(15-24)21-22(28-13-11-27(6-3)12-14-28)26-20-10-8-7-9-19(20)25-21/h7-10,17-18H,4-6,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIVIROIWGZWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethylbutyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.